molecular formula C8H16ClNO B2433285 {hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride CAS No. 2089255-70-7

{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride

Cat. No.: B2433285
CAS No.: 2089255-70-7
M. Wt: 177.67
InChI Key: KNHGAHURPIHNPK-UHFFFAOYSA-N
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Description

{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a hydrochloride salt form of a methanamine derivative, featuring a hexahydro-2H-cyclopenta[b]furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the cyclopenta[b]furan ring: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the methanamine group: The methanamine group is introduced via nucleophilic substitution reactions.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the furan ring.

    Reduction: Reduction reactions may target the methanamine group or the furan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {hexahydro-2H-cyclopenta[b]furan-2-yl}methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    {hexahydro-2H-cyclopenta[b]furan-2-yl}acetic acid: Contains a carboxylic acid group instead of a methanamine group.

Uniqueness

{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride is unique due to its specific combination of a cyclopenta[b]furan ring and a methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-7-4-6-2-1-3-8(6)10-7;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHGAHURPIHNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(OC2C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-70-7
Record name {hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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